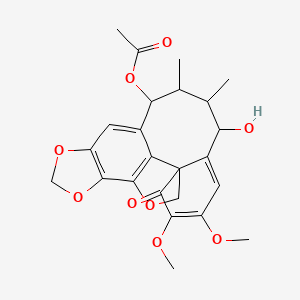
LongipedlignanH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LongipedlignanH is a naturally occurring lignan compound known for its unique chemical structure and potential biological activities. Lignans are a group of polyphenolic substances derived from plant sources, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention due to its promising therapeutic potential and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LongipedlignanH typically involves several steps, including the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. Common synthetic routes include:
Oxidative Coupling: This method involves the oxidative coupling of phenolic precursors under controlled conditions to form the lignan structure.
Catalytic Hydrogenation: This step is often used to reduce specific functional groups and achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification and chemical synthesis to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization are commonly employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: LongipedlignanH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups in this compound, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target specific functional groups, such as carbonyl groups, to yield reduced derivatives of this compound.
Substitution: Substitution reactions can introduce new functional groups into the lignan structure, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
LongipedlignanH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have therapeutic implications.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of LongipedlignanH involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Mechanism: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
LongipedlignanH can be compared with other lignan compounds, such as:
Secoisolariciresinol Diglucoside (SDG): Known for its antioxidant and anticancer properties.
Matairesinol: Exhibits similar antioxidant activities but differs in its chemical structure.
Pinoresinol: Another lignan with notable anti-inflammatory and anticancer effects.
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H26O9 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) acetate |
InChI |
InChI=1S/C24H26O9/c1-10-11(2)19(33-12(3)25)13-6-16-20(32-9-31-16)22-17(13)24(8-30-22)14(18(10)26)7-15(28-4)21(29-5)23(24)27/h6-7,10-11,18-19,26H,8-9H2,1-5H3 |
InChI Key |
ASMNJCBJPINDHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


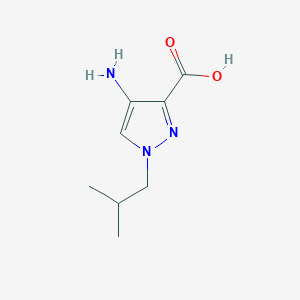
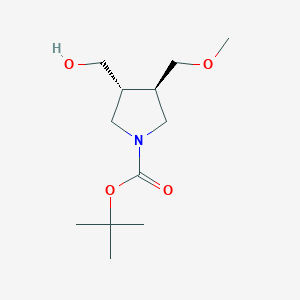


![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)


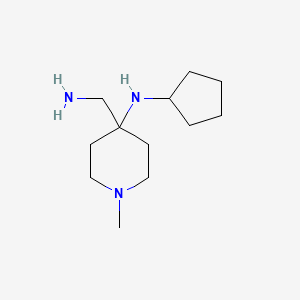
amine](/img/structure/B13069210.png)
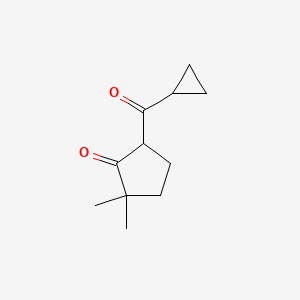
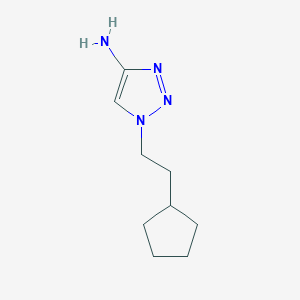
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
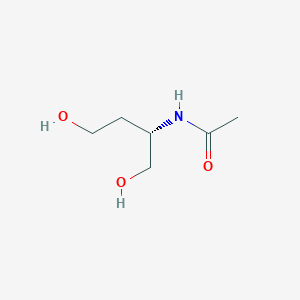
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
